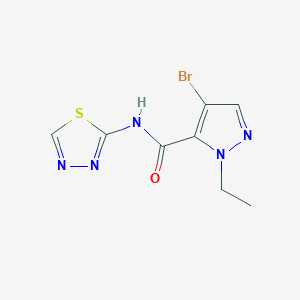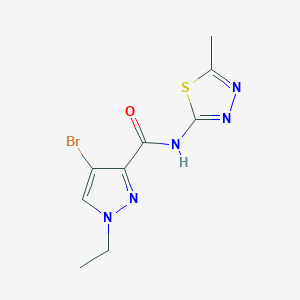
4-(3-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one, commonly known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPMC is a heterocyclic compound that belongs to the class of pyridinones. It has a molecular formula of C13H17N2O2 and a molecular weight of 231.29 g/mol.
作用機序
The mechanism of action of EPMC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. EPMC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
EPMC has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce the production of inflammatory mediators. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of EPMC for lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and metastasis. However, one of the limitations of EPMC is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on EPMC. One area of interest is the development of more efficient synthesis methods for EPMC, which could increase its availability for research purposes. Another area of interest is the development of EPMC analogs with improved solubility and bioavailability, which could enhance its therapeutic potential. Finally, further studies are needed to fully elucidate the mechanism of action of EPMC and its potential applications in various scientific fields.
合成法
The synthesis of EPMC involves the reaction between 4-(3-hydroxypropyl)-1-methylpyridin-2(1H)-one and ethyl chloroformate in the presence of triethylamine. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of EPMC is typically around 60-70%.
科学的研究の応用
EPMC has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of EPMC is in the field of medicinal chemistry. EPMC has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
4-(3-ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-19-12-5-4-7-16(10-12)14(18)11-6-8-15(2)13(17)9-11/h6,8-9,12H,3-5,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGGSNHPLQASJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCN(C1)C(=O)C2=CC(=O)N(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)

![N-tert-butyl-2-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methylamino]acetamide;hydrochloride](/img/structure/B7532126.png)
![1-[4-[[(2,4-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol](/img/structure/B7532131.png)
![3-[[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]benzonitrile;hydrochloride](/img/structure/B7532135.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide](/img/structure/B7532147.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B7532167.png)
![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1-phenylethylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532173.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532176.png)

![4-[[[4-(4-Methoxyphenyl)oxan-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7532181.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B7532187.png)